Trichloro(dichloromethyl)silane

Catalog No.
S1503337
CAS No.
1558-24-3
M.F
CHCl5Si
M. Wt
218.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(dichloromethyl)silane

CAS Number

1558-24-3

Product Name

Trichloro(dichloromethyl)silane

IUPAC Name

trichloro(dichloromethyl)silane

Molecular Formula

CHCl5Si

Molecular Weight

218.4 g/mol

InChI

InChI=1S/CHCl5Si/c2-1(3)7(4,5)6/h1H

InChI Key

LQUJCRPJNSUWKY-UHFFFAOYSA-N

SMILES

C([Si](Cl)(Cl)Cl)(Cl)Cl

Canonical SMILES

C([Si](Cl)(Cl)Cl)(Cl)Cl

Trichloro(dichloromethyl)silane is a chemical compound with the formula Si(CH₂Cl)Cl₃. It appears as a colorless liquid and is classified as a chlorosilane. This compound is highly reactive, particularly with water, and can produce hazardous byproducts such as hydrogen chloride gas upon contact with moisture. Its boiling point is approximately 118 °C (244 °F), and it is noted for its corrosive properties, which can severely irritate or burn skin and eyes upon exposure .

Trichloro(dichloromethyl)silane is a highly corrosive and toxic compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract and potentially lead to pulmonary edema (fluid buildup in the lungs). It is also a suspected carcinogen.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place in a tightly sealed container.

Synthesis of Organosilicon Compounds:

Trichloro(dichloromethyl)silane, also known as trichloro(chloromethyl)silane, serves as a crucial precursor for various organosilicon compounds due to its reactive nature and the presence of the versatile chloromethyl group (CH2Cl). Researchers utilize it in condensation reactions with other molecules containing nucleophilic functional groups, such as amines, alcohols, and phenols, to form new silicon-carbon bonds. These reactions lead to the synthesis of diverse organosilicon compounds with applications in various fields, including:

  • Silicones: Trichloro(dichloromethyl)silane plays a role in the production of different types of silicones, which are a class of polymers with a backbone of alternating silicon and oxygen atoms. By reacting it with various organosilicon molecules containing hydrolyzable groups (e.g., alkoxysilanes), researchers can synthesize silicone polymers with specific properties for applications like sealants, adhesives, and coatings [].
  • Silylated Organic Compounds: The chloromethyl group in Trichloro(dichloromethyl)silane can be readily substituted with other functionalities through various reactions, allowing the introduction of silicon atoms into organic molecules. This technique, known as silylation, is employed in organic synthesis and material science to modify the properties of organic compounds. For example, silylation can enhance the stability, hydrophobicity, or reactivity of organic molecules [].

Chemical Vapor Deposition (CVD) Precursor:

Trichloro(dichloromethyl)silane finds application as a precursor in chemical vapor deposition (CVD) processes for depositing thin films of silicon-containing materials. In CVD, the molecule is introduced into a reaction chamber in its gaseous state. Subsequently, controlled decomposition or reaction with other gaseous species leads to the formation of a solid film on a substrate. This technique is used for depositing various materials like:

  • Silicon Carbide (SiC): Trichloro(dichloromethyl)silane can be used in conjunction with other precursors, such as methane or hydrogen, in CVD processes to deposit thin films of silicon carbide. SiC is a valuable material due to its high thermal conductivity, mechanical strength, and chemical stability, finding applications in electronics, semiconductors, and tribology [].
  • Silicon-Doped Oxides: By incorporating Trichloro(dichloromethyl)silane with precursors for oxide materials like silicon dioxide (SiO2), researchers can create thin films with controlled silicon doping levels. Doped oxide films possess altered electrical and optical properties, making them crucial for various microelectronic devices and optoelectronic applications [].

  • Reactivity with Water: When exposed to water or moist air, it reacts vigorously, releasing hydrogen chloride gas and forming silanol compounds. This reaction is exothermic and can be hazardous due to the generation of heat and corrosive fumes .
  • Reactivity with Bases and Acids: The compound reacts with strong acids and bases, leading to the liberation of toxic gases. For example, it can produce flammable hydrogen gas when reacting with strong bases .
  • Polymerization: It serves as a cross-linking agent in silicone polymer production, facilitating the formation of siloxane bonds in various industrial applications .

Trichloro(dichloromethyl)silane poses significant health risks upon exposure:

  • Inhalation Risks: Breathing in vapors can irritate the respiratory tract, leading to symptoms such as coughing, shortness of breath, and pulmonary edema in severe cases .
  • Skin and Eye Irritation: Direct contact can cause severe burns and irritation to skin and eyes, potentially resulting in permanent damage or blindness .
  • Systemic Effects: Ingestion may lead to serious gastrointestinal injuries, including burns to the esophagus and stomach, along with systemic toxicity manifesting as shock or circulatory collapse .

The synthesis of trichloro(dichloromethyl)silane can be achieved through various methods:

  • Chlorination of Silicon Compounds: One common method involves the chlorination of dichloromethylsilane using chlorine gas under controlled conditions. This process typically requires careful handling due to the reactivity of the intermediates involved .
  • Phase Transfer Catalysis: Another method includes using phase transfer catalysts to facilitate the reaction between dichloromethylsilanes and chlorinating agents like sodium trichloroacetate .

Trichloro(dichloromethyl)silane has several notable applications:

  • Silicone Production: It is primarily used as a cross-linking agent in the manufacture of silicone polymers, which find applications in automotive, construction, and consumer goods industries .
  • Surface Modification: The compound is employed in surface treatment processes to enhance adhesion properties on various substrates .
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organosilicon compounds, expanding its utility in organic chemistry .

Interaction studies indicate that trichloro(dichloromethyl)silane interacts significantly with various nucleophiles:

  • Hydrolysis Studies: Research shows that hydrolysis leads to the formation of silanol compounds while releasing hydrogen chloride gas. This reaction underscores its potential hazards when exposed to moisture .
  • Reactivity with Organic Solvents: It has been observed that trichloro(dichloromethyl)silane reacts with alcohols and amines, producing heat and potentially hazardous byproducts. Such interactions necessitate stringent safety measures during handling .

Similar Compounds: Comparison

Trichloro(dichloromethyl)silane shares similarities with other chlorosilanes but also exhibits unique characteristics. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Trichloro(chloromethyl)silaneSi(CH₂Cl)Cl₃Less reactive than trichloro(dichloromethyl)silane; used primarily for surface treatment.
DichloromethylsilaneSi(CH₂Cl)₂Cl₂Less chlorinated; used mainly in silicone synthesis but less hazardous than trichloro(dichloromethyl)silane.
TrimethylsilaneSi(CH₃)₃ClNon-corrosive; used as a silane coupling agent but lacks the reactivity of chlorinated silanes.

Trichloro(dichloromethyl)silane's unique reactivity profile makes it particularly valuable in specialized industrial applications while also posing significant safety challenges that necessitate careful handling protocols.

Boiling Point

145.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1558-24-3

Wikipedia

Trichloro(dichloromethyl)silane

General Manufacturing Information

Silane, trichloro(dichloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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